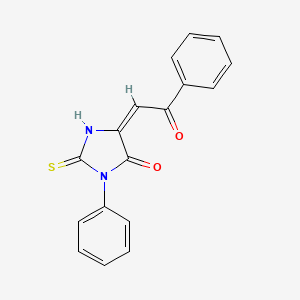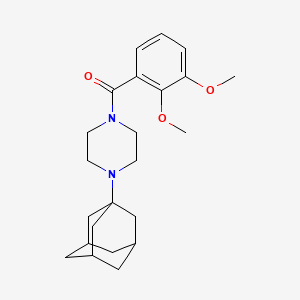
5-(2-oxo-2-phenylethylidene)-3-phenyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-oxo-2-phenylethylidene)-3-phenyl-2-thioxo-4-imidazolidinone, also known as PTIO, is a chemical compound that has been extensively studied in scientific research. PTIO is a nitric oxide scavenger that is widely used in biochemical and physiological studies.
作用機序
5-(2-oxo-2-phenylethylidene)-3-phenyl-2-thioxo-4-imidazolidinone scavenges nitric oxide by forming a stable adduct with it. The reaction between 5-(2-oxo-2-phenylethylidene)-3-phenyl-2-thioxo-4-imidazolidinone and nitric oxide results in the formation of a nitroxyl radical, which is a stable and non-toxic compound. The scavenging of nitric oxide by 5-(2-oxo-2-phenylethylidene)-3-phenyl-2-thioxo-4-imidazolidinone can be confirmed by various analytical techniques such as electron paramagnetic resonance (EPR) spectroscopy.
Biochemical and Physiological Effects:
5-(2-oxo-2-phenylethylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(2-oxo-2-phenylethylidene)-3-phenyl-2-thioxo-4-imidazolidinone can inhibit the biological effects of nitric oxide on platelet aggregation, smooth muscle relaxation, and immune response. In vivo studies have shown that 5-(2-oxo-2-phenylethylidene)-3-phenyl-2-thioxo-4-imidazolidinone can modulate blood pressure, renal function, and cerebral blood flow.
実験室実験の利点と制限
5-(2-oxo-2-phenylethylidene)-3-phenyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized and purified. It can be used to study the role of nitric oxide in various physiological processes by scavenging nitric oxide and inhibiting its biological effects. However, 5-(2-oxo-2-phenylethylidene)-3-phenyl-2-thioxo-4-imidazolidinone has some limitations as well. It can interfere with other reactive oxygen species and reactive nitrogen species, which can complicate the interpretation of the results. Moreover, 5-(2-oxo-2-phenylethylidene)-3-phenyl-2-thioxo-4-imidazolidinone can have off-target effects on other biological processes, which can limit its specificity.
将来の方向性
There are several future directions for further research on 5-(2-oxo-2-phenylethylidene)-3-phenyl-2-thioxo-4-imidazolidinone. One direction is to study the role of nitric oxide in various pathological conditions such as hypertension, diabetes, and neurodegenerative diseases. Another direction is to develop more specific nitric oxide scavengers that can selectively target nitric oxide without interfering with other biological processes. Moreover, the use of 5-(2-oxo-2-phenylethylidene)-3-phenyl-2-thioxo-4-imidazolidinone in combination with other compounds such as antioxidants and anti-inflammatory agents can be explored to study their synergistic effects on nitric oxide signaling.
合成法
5-(2-oxo-2-phenylethylidene)-3-phenyl-2-thioxo-4-imidazolidinone can be synthesized by the reaction of 2-phenylacetaldehyde, phenylhydrazine, and thiosemicarbazide in the presence of acetic acid. The reaction produces a yellow crystalline solid that can be purified by recrystallization from ethanol. The chemical structure of 5-(2-oxo-2-phenylethylidene)-3-phenyl-2-thioxo-4-imidazolidinone can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
5-(2-oxo-2-phenylethylidene)-3-phenyl-2-thioxo-4-imidazolidinone is a widely used nitric oxide scavenger in biochemical and physiological studies. Nitric oxide is an important signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. 5-(2-oxo-2-phenylethylidene)-3-phenyl-2-thioxo-4-imidazolidinone can be used to study the role of nitric oxide in these processes by scavenging nitric oxide and inhibiting its biological effects.
特性
IUPAC Name |
(5E)-5-phenacylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c20-15(12-7-3-1-4-8-12)11-14-16(21)19(17(22)18-14)13-9-5-2-6-10-13/h1-11H,(H,18,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFJZCFZTVVTQS-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,2-diol](/img/structure/B5291751.png)
![6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5291756.png)
![N-[2-ethoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5291760.png)
![7-acetyl-3-(butylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5291767.png)
![4-[(6-methoxy-1H-benzimidazol-2-yl)thio]-3-nitrobenzaldehyde](/img/structure/B5291770.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5291777.png)
![N-(3,4-dimethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5291783.png)
![2-chloro-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5291796.png)
![2-[(4-allyl-5-{[(1-naphthylmethyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5291798.png)
![4-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B5291807.png)
![7-(isoquinolin-5-ylcarbonyl)-4-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5291826.png)